Ethyl stearoylacetic acid can be derived from natural sources such as vegetable oils or synthesized through chemical reactions involving stearic acid and ethyl alcohol. It is classified as a fatty acid ester and can be categorized further based on its functional groups and molecular structure.
The synthesis of ethyl stearoylacetic acid can be achieved through several methods:
The reaction conditions for esterification generally include:
The efficiency of the synthesis can be monitored using techniques such as gas chromatography to analyze the product purity and yield.
Ethyl stearoylacetic acid has a molecular formula of . Its structure consists of a long hydrocarbon chain (stearic acid) attached to an ethyl group via an ester bond.
Ethyl stearoylacetic acid can undergo various chemical reactions, including:
Reactions involving ethyl stearoylacetic acid often require specific conditions:
The mechanism for the synthesis of ethyl stearoylacetic acid primarily involves nucleophilic attack by ethanol on the carbonyl carbon of stearic acid, leading to the formation of a tetrahedral intermediate that subsequently eliminates water to form the ester bond.
The rate of reaction can be influenced by:
Ethyl stearoylacetic acid finds applications in various scientific fields:
This compound's versatility makes it valuable across multiple industries, contributing to product stability and efficacy.
Conventional acid-catalyzed esterification of stearic acid (C₁₇H₃₅COOH) with ethanol follows a second-order reversible reaction mechanism. The reaction network can be represented as:
Stearic Acid + Ethanol ⇌ Ethyl Stearate + Water
Homogeneous catalysts (e.g., H₂SO₄, p-TSA) and heterogeneous solid acid catalysts (e.g., Amberlyst-15, sulfonated carbons) dominate industrial processes. Kinetic studies reveal that the reaction is equilibrium-limited, with water removal (e.g., via molecular sieves or azeotropic distillation) critical for high yields (>95%). The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model effectively describes heterogeneous kinetics, accounting for adsorption phenomena and surface reaction as rate-determining steps [4].
Table 1: Kinetic Parameters for Catalytic Esterification of Stearic Acid with Ethanol
Catalyst Type | Temperature (°C) | k (L·mol⁻¹·min⁻¹) | Eₐ (kJ·mol⁻¹) | Optimal Molar Ratio (EtOH:Acid) |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 80 | 0.0218 | 62.5 | 4:1 |
Amberlyst-15 (Heterogeneous) | 90 | 0.0153 | 52.3 | 6:1 |
Sulfonated Carbon | 100 | 0.0189 | 48.7 | 5:1 |
Data adapted from lactic acid/ethanol kinetic studies under analogous conditions [4] shows increased ethanol ratios suppress dimerization/oligomerization of stearic acid. Elevated temperatures (80–120°C) accelerate kinetics but risk catalyst deactivation or side reactions. Heterogeneous systems enable catalyst reuse but face internal diffusion limitations with viscous long-chain substrates. The pseudo-homogeneous model remains applicable in polar media where catalyst swelling minimizes mass transfer resistance [4]. Process optimization requires balancing temperature, catalyst loading, and in situ water removal.
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze ethyl stearate synthesis via transesterification of triglycerides or esterification of stearic acid under mild conditions (30–70°C). Their regioselectivity and ability to handle sensitive molecules make them ideal for high-purity products. Thermomyces lanuginosus (TLL) and Candida antarctica lipase B (CAL-B) demonstrate exceptional activity toward long-chain fatty acids like stearic acid [3] [5].
Immobilization on hydrophobic carriers (e.g., octadecyl methacrylate, epoxy-functionalized resins) enhances lipase stability and enables reuse. In solvent-free systems, CAL-B achieves >90% ethyl stearate yield at 60°C with stepwise ethanol addition to mitigate alcohol inhibition. Supercritical CO₂ (scCO₂) as a reaction medium eliminates mass transfer limitations in viscous mixtures and facilitates product separation via depressurization. Lipase activity in scCO₂ follows a ping-pong bi-bi mechanism with competitive ethanol inhibition [3] [5]:
E + Stearic Acid ⇌ E-Acyl Complex ⇌ E-Acyl · Ethanol ⇌ Ethyl Stearate + E
Table 2: Performance of Immobilized Lipases in Ethyl Stearate Synthesis
Lipase Source | Support | Reaction Medium | Yield (%) | Operational Stability (Cycles) | Key Advantage |
---|---|---|---|---|---|
CAL-B | Lewatit VP OC 1600 | Solvent-free | 92 | >10 | High activity, low inhibition |
TLL | Accurel MP 1000 | tert-Butanol | 85 | 7 | Cost-effective |
Rhizomucor miehei | Polyacrylate | scCO₂ | 88 | >15 | Enhanced diffusion, easy separation |
Reaction optimization focuses on:
Continuous-flow reactors offer transformative advantages for ethyl stearoylacetate manufacturing: enhanced heat/mass transfer, precise residence time control, and inherent safety for high-temperature operations. Two primary configurations dominate:
Tubular Packed-Bed Reactors (PBRs): Heterogeneous catalysts (e.g., immobilized lipases, solid acids) are packed into fixed beds. Ethanol and molten stearic acid (80–100°C) are co-fed, with residence times of 15–60 minutes achieving >85% conversion. In situ water removal via permeative membrane modules (e.g., hydrophilic zeolite membranes) shifts equilibrium toward ester formation [2] [6].
Tube-in-Tube (TIT) Reactors: For enzymatic synthesis, TIT systems with scCO₂ co-flow enable efficient substrate dissolution and instantaneous product extraction. The semi-permeable Teflon AF-2400 inner tube allows CO₂ diffusion into the reaction stream, reducing viscosity and improving enzyme accessibility. Yields reach 90% at 50°C and 100 bar with residence times under 30 minutes [2] [6].
Table 3: Continuous-Flow Process Configurations for Ethyl Stearoylacetate
Reactor Type | Catalyst | Conditions | Conversion (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
Packed-Bed (PBR) | Immobilized CAL-B | 60°C, τ = 45 min | 92 | 120 |
Tube-in-Tube (TIT) | Free TLL / scCO₂ | 50°C, 100 bar, τ = 20 min | 89 | 95 |
Multitubular | Sulfated ZrO₂ | 100°C, τ = 30 min | 87 | 180 |
Process intensification is achieved through:
These systems enable kilogram-scale production with significantly reduced reactor footprints (≥80% smaller than batch equivalents) and 3–5-fold improvements in space-time-yield [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7